molecular formula C16H20ClNO5S B2831066 oxolan-3-yl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate CAS No. 2176069-09-1

oxolan-3-yl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate

Cat. No.: B2831066
CAS No.: 2176069-09-1
M. Wt: 373.85
InChI Key: UMFKZRFQJCTQFP-UHFFFAOYSA-N
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Description

oxolan-3-yl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring, a chlorophenyl group, and a thiazepane ring with a carboxylate group and a dioxide moiety

Scientific Research Applications

oxolan-3-yl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activity.

    Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific functionalities.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and pathways.

    Industrial Applications: The compound may find use in the synthesis of other complex molecules or as a catalyst in certain reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxolan-3-yl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate typically involves multiple steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of 1,4-dihalobutanes with a suitable base.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a nucleophile.

    Construction of the Thiazepane Ring: This can be synthesized via a ring-closing reaction involving a suitable thioamide and a halogenated precursor.

    Carboxylation and Dioxide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

oxolan-3-yl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction could lead to the formation of alcohols or amines.

Mechanism of Action

The mechanism of action of oxolan-3-yl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran Derivatives: Compounds with similar tetrahydrofuran rings but different substituents.

    Chlorophenyl Compounds: Molecules containing the chlorophenyl group with varying additional functional groups.

    Thiazepane Derivatives: Compounds with the thiazepane ring but different substituents at various positions.

Uniqueness

oxolan-3-yl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties

Properties

IUPAC Name

oxolan-3-yl 7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO5S/c17-14-4-2-1-3-13(14)15-5-7-18(8-10-24(15,20)21)16(19)23-12-6-9-22-11-12/h1-4,12,15H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFKZRFQJCTQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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